Acenaphthene-d10
Overview
Description
Acenaphthene-d10 is a deuterated form of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). It consists of a naphthalene ring with an ethylene bridge connecting positions 1 and 8, and all hydrogen atoms are replaced with deuterium atoms. This compound is primarily used as an internal standard in various analytical techniques due to its stable isotopic nature .
Mechanism of Action
Target of Action
Acenaphthene-d10 is a deuterated derivative of acenaphthene, a polycyclic aromatic hydrocarbon Similar compounds have been shown to interact with various biological targets, including enzymes and receptors involved in endocrine signaling .
Mode of Action
They can bind to receptors, alter enzyme activity, and interfere with cellular signaling pathways .
Biochemical Pathways
Related compounds have been shown to disrupt endocrine signaling pathways . For example, some polycyclic aromatic hydrocarbons can induce the expression of vitellogenin, a liver-specific protein, in male fathead minnows .
Pharmacokinetics
The compound’s molecular weight (16427 g/mol ) and its physical properties, such as its boiling point (277-279 °C ) and melting point (95-97 °C ), may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Related compounds have been shown to cause various biological effects, such as disruption of endocrine signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by light and moisture . Moreover, its action and efficacy can be influenced by the presence of other compounds and environmental contaminants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acenaphthene-d10 can be synthesized by deuteration of acenaphthene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The deuteration process is carried out in reactors designed to handle deuterium gas and catalysts efficiently. The product is then purified through distillation or recrystallization to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Acenaphthene-d10 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)
Major Products Formed
Oxidation: Acenaphthenequinone
Reduction: Dihydroacenaphthene
Substitution: Halogenated or nitrated acenaphthene derivatives
Scientific Research Applications
Acenaphthene-d10 is widely used in scientific research due to its stable isotopic nature. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for the quantification of PAHs and other organic compounds.
Environmental Studies: Employed in the analysis of environmental samples to monitor pollution levels and study the fate of PAHs in the environment.
Pharmaceutical Research: Utilized in the synthesis of deuterated drugs to study their metabolic pathways and improve their pharmacokinetic properties.
Material Science: Used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: The non-deuterated form of acenaphthene-d10, used in similar applications but lacks the isotopic stability.
Acenaphthylene: Another PAH with a similar structure but contains a double bond, making it more reactive in certain chemical reactions.
Fluorene: A PAH with a similar structure but with a different arrangement of the aromatic rings, leading to different chemical properties and reactivity.
Uniqueness
Acenaphthene-d10 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it an invaluable tool in analytical chemistry and research applications where precise quantification and analysis are required .
Properties
IUPAC Name |
1,1,2,2,3,4,5,6,7,8-decadeuterioacenaphthylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1D,2D,3D,4D,5D,6D,7D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRYPZZKDGJXCA-WHUVPORUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(C(C3=C(C(=C2[2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893473 | |
Record name | Acenaphthene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | Acenaphthene-d10 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20536 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15067-26-2 | |
Record name | Acenaphthylene-d8, 1,2-dihydro-d2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015067262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acenaphthene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15067-26-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of acenaphthene-d10 in analytical chemistry?
A1: this compound serves as an internal standard in quantitative GC-MS analysis for various environmental pollutants, including PAHs, polychlorinated biphenyls (PCBs), and organochlorine pesticides (OCPs) [, , , ]. It helps in accurate quantification by correcting for variations during sample preparation and analysis.
Q2: Why is this compound chosen as an internal standard over regular acenaphthene?
A2: The deuterium atoms in this compound cause a slight mass shift in the molecule compared to regular acenaphthene. This difference in mass allows the GC-MS to distinguish between the internal standard and the target analyte, even if they have similar chemical properties and retention times.
Q3: Can you elaborate on the advantages of using internal standards like this compound in GC-MS analysis?
A3: Internal standards improve the reliability and accuracy of quantitative analysis. They help to:
Q4: How is the structure of this compound characterized?
A4: this compound has a molecular formula of C12D10 and a molecular weight of 164.28 g/mol. Detailed structural information can be obtained using techniques like nuclear magnetic resonance (NMR) spectroscopy and vibrational spectroscopy [, ].
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